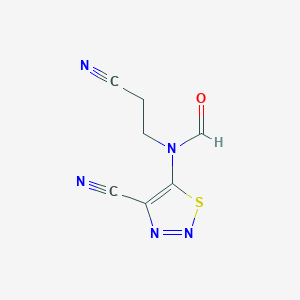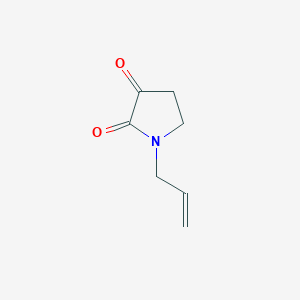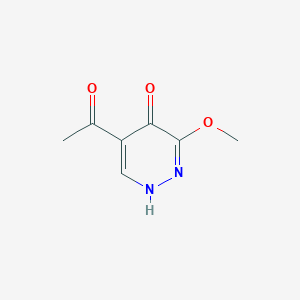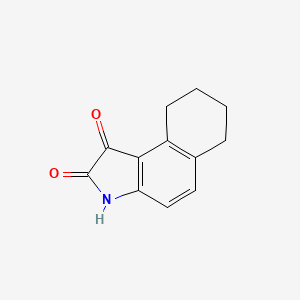
2-Methyl-5-(methylthio)phenol
Vue d'ensemble
Description
2-Methyl-5-(methylthio)phenol, also known as 2-(Methylthio)phenol, is a chemical compound with the molecular formula C7H8OS . It has an average mass of 140.203 Da and a monoisotopic mass of 140.029587 Da . It is also known by other names such as 2-(Methylmercapto)phenol and 2-(Methylsulfanyl)phenol .
Molecular Structure Analysis
The molecular structure of 2-Methyl-5-(methylthio)phenol consists of a phenol group (a benzene ring bonded to a hydroxyl group) with a methylthio group attached . The InChI code for this compound is 1S/C7H8OS/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3 .Physical And Chemical Properties Analysis
2-Methyl-5-(methylthio)phenol is a liquid at room temperature . It has a molecular weight of 140.21 .Applications De Recherche Scientifique
1. Ligand Synthesis and Complex Formation
2-Methyl-5-(methylthio)phenol is used in the synthesis of complex ligands. For instance, it is involved in the creation of 2,6-bis(bis(2-(methylthio)phenyl)phosphino)-4-methylphenol, a ligand with [S,S,P,O] coordination pockets. This ligand forms dimeric thallium(I) complexes, indicating its potential in complex coordination chemistry (Beganskienė et al., 2006).
2. Catalysis Research
2-Methyl-5-(methylthio)phenol plays a role in catalytic processes. It is involved in the methylation of phenol with methanol, demonstrating its utility in catalytic reactions involving phenol and methanol. This application is significant in the field of catalysis and chemical synthesis (Mathew et al., 2002), (Reddy et al., 2006).
3. Analytical Chemistry Applications
In analytical chemistry, 2-Methyl-5-(methylthio)phenol is used in colorimetric methods for determining sugars and related substances. This application is vital for the analysis of complex biological and chemical samples (Dubois et al., 1956).
4. Biochemistry and Enzymology
This compound serves as a model for studying the electronic effects in enzymes like galactose oxidase. It helps in understanding the role of specific chemical groups in enzyme function, which is crucial for enzyme engineering and understanding biochemical pathways (Itoh et al., 1997), (Itoh et al., 1993).
Safety and Hazards
The compound is classified under the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Propriétés
IUPAC Name |
2-methyl-5-methylsulfanylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-6-3-4-7(10-2)5-8(6)9/h3-5,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJZERCUFCETNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(methylthio)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,7,8,9-Hexahydro-1H-cycloocta[b]pyrrole](/img/structure/B3345522.png)
![Imidazo[1,2-a]pyrimidine-3-methanol](/img/structure/B3345527.png)



![1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepin-8-amine](/img/structure/B3345549.png)





![3-Hydrazino-5,6-dihydrobenzo[h]cinnoline](/img/structure/B3345609.png)

